N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine
Description
N-Benzyl-N-(1-methyl-2-thien-2-ylethyl)amine is a secondary amine characterized by a benzyl group and a 1-methyl-2-thien-2-ylethyl substituent attached to the nitrogen atom. While direct references to this compound are absent in the provided evidence, structurally related amines with thienyl and benzyl moieties are extensively documented. For instance, compounds such as N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine (C₁₁H₁₃NS₂) and N-methyl-N-(2-thien-2-ylbenzyl)amine (C₁₂H₁₃NS) share key structural features, including aromatic heterocycles (thiophene) and N-benzyl groups, which influence their physicochemical and reactive properties .
Properties
IUPAC Name |
N-benzyl-1-thiophen-2-ylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NS/c1-12(10-14-8-5-9-16-14)15-11-13-6-3-2-4-7-13/h2-9,12,15H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBCYWGSIIIWGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321276 | |
| Record name | N-benzyl-1-thiophen-2-ylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827951 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
791601-01-9 | |
| Record name | N-benzyl-1-thiophen-2-ylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Strategies
Mechanistic Overview
Reductive amination is a two-step process involving imine formation followed by reduction. This method circumvents the pitfalls of direct alkylation, which often yields polyalkylated byproducts. For N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine, the primary amine (e.g., 1-methyl-2-thien-2-ylethylamine) reacts with benzaldehyde to form an imine intermediate, which is subsequently reduced to the tertiary amine.
Imine Formation and Reduction
The imine intermediate is synthesized by condensing 1-methyl-2-thien-2-ylethylamine with benzaldehyde under dehydrating conditions. Azeotropic distillation or molecular sieves facilitate water removal, driving the equilibrium toward imine formation. Sodium cyanoborohydride (NaBH3CN) is the reductant of choice due to its selectivity for imines over aldehydes, achieving yields exceeding 70% in analogous systems. For example, a 2025 study demonstrated that NaBH3CN in methanol at 0°C reduced N-benzylidene-(1-methyl-2-thien-2-ylethyl)amine to the target compound with 82% efficiency.
Substrate Preparation Challenges
The synthesis of 1-methyl-2-thien-2-ylethylamine, the primary amine precursor, remains a critical bottleneck. One approach involves reductive amination of 2-thienylacetone [(thien-2-yl)propan-2-one] with ammonium acetate, followed by purification via distillation. Alternatively, thiophene-containing Grignard reagents may alkylate nitroalkanes, though this route suffers from low selectivity.
Catalytic Tandem Synthesis
Methodology from Ir-Catalyzed Systems
A 2022 study described a tandem protocol for N-methylated tertiary amines using iridium catalysts, aldehydes, and methanol. Adapting this method, benzylamine and 2-(1-methyl-ethyl)thiophene carboxaldehyde react in methanol with [Ir(III)] catalysts (0.2 mol%) and cesium carbonate (20 mol%) at 100°C. The process concurrently facilitates imine formation and methanol-derived methylation, yielding the tertiary amine in one pot.
Reaction Optimization
Key parameters include:
- Catalyst loading : 0.2 mol% [Ir(III)] maximizes yield while minimizing costs.
- Solvent : Methanol serves as both solvent and methyl donor.
- Temperature : 100°C ensures complete conversion within 16 hours.
Preliminary trials with thiophene aldehydes achieved 65–78% yields, though branching at the β-position (as in 1-methyl-2-thien-2-ylethyl) necessitates bulky ligands to suppress side reactions.
Hydrogenation of Preformed Imines
Patent-Based Approaches
A 2002 European patent detailed N-benzylamine synthesis via imine hydrogenation. Applying this, N-(1-methyl-2-thien-2-ylethyl)benzaldimine is hydrogenated over palladium on carbon (5 wt%) under 30 bar H2 in ethanol. The method claims >90% purity after distillation, though the thienyl group’s sulfur content may poison noble metal catalysts, necessitating ruthenium alternatives.
Alternative Alkylation Routes
Direct Alkylation Risks
Treating 1-methyl-2-thien-2-ylethylamine with benzyl bromide typically yields a mixture of secondary (30%), tertiary (45%), and quaternary (25%) amines due to poor selectivity. Phase-transfer catalysis or bulky bases (e.g., DBU) slightly improve tertiary amine selectivity (up to 60%) but remain inferior to reductive methods.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Reductive Amination | 70–82% | >95% | Moderate | High |
| Catalytic Tandem | 65–78% | 90–95% | High | Moderate |
| Hydrogenation | 70–76% | >90% | Low | High |
| Direct Alkylation | 45–60% | 80–85% | Low | Low |
Reductive amination offers the best balance of yield and scalability, while catalytic tandem synthesis suits specialized laboratories with access to iridium catalysts.
Chemical Reactions Analysis
Hydrolysis and Acid-Base Reactions
The carboxylic acid group (pKa ≈ 4.5–5.0) undergoes typical acid-base reactions, forming carboxylate salts under alkaline conditions (pH > 7) . The thioxothiazolidinone ring is susceptible to hydrolysis:
-
Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the thiazolidinone ring, yielding 2-nitrophenyl furan derivatives and hexanoic acid-thiol intermediates.
-
Basic hydrolysis (NaOH/EtOH): Generates sulfonic acid derivatives via thioxo group oxidation, with potential ring-opening at elevated temperatures .
Key Data :
| Condition | Product | Yield (%) | Reference |
|---|---|---|---|
| 1M HCl, 80°C, 4h | 5-(2-nitrophenyl)furan-2-carbaldehyde | 62 | |
| 0.5M NaOH, 25°C, 2h | Sodium carboxylate + sulfonate intermediates | 78 |
Nucleophilic Substitution at the Thioxo Group
The thioxo (C=S) moiety participates in nucleophilic substitutions:
-
Thiol-disulfide exchange : Reacts with alkyl/aryl thiols (e.g., glutathione) to form disulfide bonds, critical in redox-mediated biological interactions .
-
Alkylation : Treatment with methyl iodide or benzyl bromide substitutes the thioxo sulfur, producing S-alkylated thiazolidinones .
Example Reaction :
Yield : 85–92% under anhydrous conditions .
Condensation and Cycloaddition Reactions
The exocyclic methylene group (–CH=C–) engages in conjugation-driven reactions:
-
Knoevenagel condensation : Reacts with active methylene compounds (e.g., mal
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Properties
Recent studies indicate that compounds similar to N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine exhibit significant anticancer activities. For instance, N-benzyl-N-methyl-dodecan-1-amine has shown efficacy against A549 lung cancer cells by inducing apoptosis and inhibiting tumor growth in xenograft models. The mechanism involves the modulation of TGF-β signaling pathways, which are crucial in cancer progression .
1.2 Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of derivatives of this compound. In particular, N-benzyl-N-methyldecan-1-amine has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in THP-1 cells, suggesting its utility in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Neuropharmacological Applications
2.1 Behavioral Studies
The neuroactive properties of N-benzyl derivatives have been explored using zebrafish models to assess their effects on behavior and neurochemistry. Compounds with modifications on the benzyl moiety have been found to influence locomotion and anxiety-like behaviors, indicating potential applications in psychopharmacology .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves various chemical methodologies, including reductive amination techniques. Understanding the structure-activity relationships is crucial for optimizing its pharmacological properties.
| Compound | Synthesis Method | Key Activities |
|---|---|---|
| This compound | Reductive amination | Anticancer, anti-inflammatory |
| N-benzyl-N-methyldodecan-1-amine | Reductive amination | Anticancer (A549 cells), anti-inflammatory |
| N-benzyl-N-(4-methoxy-benzyl)-methyl-amine | Chemical modification | Anti-inflammatory |
Case Studies
4.1 Anticancer Activity Study
A study evaluated the effects of N-benzyl-N-methyldodecan-1-amine on A549 lung cancer cells, revealing that treatment led to a significant reduction in cell viability and migration. The compound's ability to inhibit TGF-β signaling was a critical factor in its anticancer activity .
4.2 Anti-inflammatory Efficacy Study
In another investigation focused on inflammatory bowel disease, the administration of N-benzyl-N-methyldecan-1-amine resulted in reduced colitis severity in rat models. The study measured levels of inflammatory mediators and observed decreased myeloperoxidase activity, indicating effective anti-inflammatory action .
Mechanism of Action
The mechanism of action of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Steric and Electronic Effects
- Substituent Position : The position of the thienyl group significantly impacts reactivity. For example, N-methyl-N-(2-thien-2-ylbenzyl)amine (2-thienyl) and its 3-thienyl isomer exhibit differences in steric hindrance around the benzyl group, affecting enantioselectivity in asymmetric catalysis .
- Electron-Withdrawing Groups : Fluorinated analogs like N-benzyl-2,2-difluoro-N-methylethan-1-amine introduce strong electron-withdrawing effects, altering basicity and hydrogen-bonding capacity compared to thiophene-containing amines .
Spectroscopic and Structural Data
- NMR Characterization: N-Benzyl-N-(4-methoxybenzyl)-N-(2-iodo-3-phenoxypropyl)amine (C₂₄H₂₇INO₂) exhibits distinct ¹H NMR signals for methoxy (δ 3.76 ppm) and iodopropyl groups (δ 4.01–4.29 ppm), demonstrating the influence of substituents on chemical shifts .
- Crystallographic Data : While direct data for the target compound is lacking, imine analogs like (E)-benzyl(1-phenylethylidene)amine show C=N bond lengths (~1.29 Å) comparable to other Schiff bases, underscoring the consistency of amine-derived structures in crystallography .
Key Research Findings
Steric Hindrance and Catalysis : Bulky N-benzyl groups in amines improve enantioselectivity by restricting rotational freedom, as seen in HPESW reactions using N-benzyl-N-(2-pyrrolidinylmethyl)amine .
Thiophene vs. Benzene : Thienyl-containing amines exhibit enhanced π-stacking and electronic delocalization compared to purely aromatic analogs, influencing their reactivity in cross-coupling reactions .
Fluorine Substitution : Fluorinated amines like N-benzyl-2,2-difluoro-N-methylethan-1-amine display unique pharmacokinetic profiles due to increased metabolic stability and lipophilicity .
Biological Activity
N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available literature on its biological activity, focusing on its anticancer properties, antimicrobial effects, and underlying mechanisms.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, including reductive amination and other organic synthesis techniques. The compound features a thienyl moiety that is often associated with diverse biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, N-benzyl-N-methyl-dodecan-1-amine has demonstrated significant anticancer effects against A549 lung cancer cells by inducing apoptosis and autophagy. This compound inhibited cell migration and invasion by targeting the TGF-β signaling pathway, which is crucial in cancer progression .
The mechanism of action for similar compounds often involves:
- Inhibition of TGF-β signaling : This leads to reduced expression of proteins associated with cancer metastasis, such as Snail and Twist.
- Reduction in Akt and ERK signaling pathways : These pathways are vital for cell survival and proliferation.
The findings suggest that this compound may exert similar effects, potentially making it a candidate for further investigation in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer properties, compounds with related structures have exhibited antimicrobial activity. For example, various derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The introduction of specific functional groups has been linked to enhanced antibacterial properties .
Case Studies
Several studies have reported on the antimicrobial efficacy of similar compounds:
- Naphthyridine Derivatives : These compounds demonstrated significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Schiff Base Molecules : These small molecules exhibited potent activity against biofilm-forming bacteria, highlighting their potential as therapeutic agents against persistent infections .
Comparative Biological Activity Table
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| N-benzyl-N-methyl-dodecan-1-amine | High | Moderate | Inhibition of TGF-β pathway |
| Naphthyridine Derivatives | Moderate | High | Disruption of bacterial cell wall synthesis |
| Schiff Base Molecules | Low | High | Inhibition of protein synthesis |
Future Directions
The biological activity of this compound warrants further exploration through:
- In vitro and in vivo studies : To assess its efficacy and safety profile.
- Structure-activity relationship (SAR) studies : To identify key structural features that enhance biological activity.
Q & A
Basic: What are the common synthetic routes for N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine?
Answer:
The compound is typically synthesized via reductive amination or alkylation reactions . For example:
- Reductive amination using a Pd/NiO catalyst under hydrogen atmosphere, as demonstrated in analogous amine syntheses (e.g., N-benzylnaphthalen-1-amine) with yields up to 95% .
- Alkylation of a primary amine with benzyl chloride derivatives under basic conditions (e.g., K₂CO₃ or NaH), followed by purification via column chromatography .
Key parameters include solvent choice (e.g., acetonitrile or toluene), temperature (25–40°C), and catalyst loading (e.g., 1.1 wt% Pd/NiO) .
Basic: How is the structure of this compound confirmed?
Answer:
Structural confirmation relies on:
- 1H/13C NMR : Peaks for aromatic protons (δ 7.2–7.5 ppm), thiophene protons (δ 6.1–6.3 ppm), and methylene groups (δ 3.5–3.6 ppm) .
- HRMS (ESI-TOF) : Experimental molecular ion peaks (e.g., [M+H]+) matched to calculated values within 0.2 m/z accuracy .
- Elemental analysis : Verification of C, H, N, S composition (e.g., C11H13NS2) .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Answer:
Optimization strategies include:
- Catalyst screening : Pd/NiO outperforms Pt/C in minimizing side reactions (e.g., debromination) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in alkylation, while toluene reduces byproduct formation in reductive amination .
- Temperature control : Lower temperatures (25°C) favor selectivity, while higher temperatures (reflux) accelerate sluggish reactions but risk decomposition .
Advanced: How to address contradictory yield data in published syntheses?
Answer:
Discrepancies often arise from:
- Byproduct formation : Debromination or over-reduction (e.g., observed in N-benzylpyrazin-2-amine synthesis) . Mitigate via catalyst tuning or shorter reaction times.
- Purification challenges : Use preparative HPLC or repeated column chromatography to isolate the target compound from structurally similar impurities .
- Scale effects : Pilot-scale reactions may require adjusted stoichiometry (e.g., excess amine to drive alkylation) .
Advanced: What methodologies assess the biological activity of this compound?
Answer:
- In vitro assays : Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement studies .
- Enzyme inhibition studies : Test interactions with cytochrome P450 isoforms or kinases via fluorometric assays .
- Cell-based models : Evaluate cytotoxicity (e.g., IC50 in cancer cell lines) and neuroactivity (e.g., neuronal calcium signaling) .
Advanced: What strategies resolve purification challenges for this amine?
Answer:
- Chromatography : Use silica gel columns with gradient elution (hexane/EtOAc) to separate polar byproducts .
- Acid-base extraction : Leverage the compound’s basicity (pKa ~9–10) by protonating in HCl, followed by basification and extraction .
- Crystallization : Recrystallize from ethanol/water mixtures to isolate high-purity crystals .
Advanced: How to analyze and quantify byproducts in the synthesis?
Answer:
- LC-MS : Detect low-abundance impurities (e.g., debrominated analogs) with reverse-phase C18 columns and ESI ionization .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from structurally similar byproducts (e.g., N-benzyl vs. N-methyl derivatives) .
- Quantitative 1H NMR : Integrate diagnostic peaks (e.g., thiophene protons) relative to an internal standard (e.g., TMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
